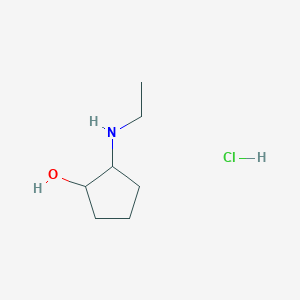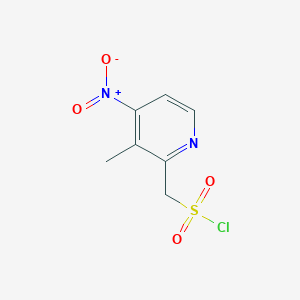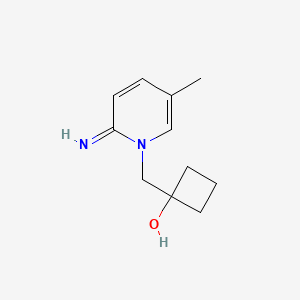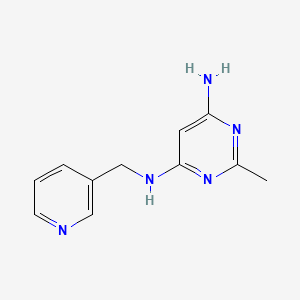![molecular formula C13H6F4O4S B13343168 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a fluorine atom at the 8th position and a trifluoromethanesulfonate group at the 4th position of the dibenzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate typically involves the following steps:
Formation of 8-Fluorodibenzo[b,d]furan-4-ol: This intermediate can be synthesized by reacting 3-fluorodibenzo[b,d]furan with n-butyl lithium in tetrahydrofuran at -78°C, followed by the addition of triethyl borate and subsequent quenching with hydrochloric acid.
Conversion to Trifluoromethanesulfonate: The 8-Fluorodibenzo[b,d]furan-4-ol is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The presence of the fluorine atom and the trifluoromethanesulfonate group can influence the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with the compound under mild conditions, often in the presence of a base like triethylamine.
Electrophilic Aromatic Substitution: Reactions such as halogenation or nitration can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding substituted dibenzofurans, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate depends on its specific applicationThe trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the fluorine and trifluoromethanesulfonate groups.
8-Fluorodibenzo[b,d]furan-4-ol: The intermediate compound used in the synthesis of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate.
Trifluoromethanesulfonates of other aromatic compounds: Compounds with similar trifluoromethanesulfonate groups but different aromatic backbones.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the trifluoromethanesulfonate group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C13H6F4O4S |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
(8-fluorodibenzofuran-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F4O4S/c14-7-4-5-10-9(6-7)8-2-1-3-11(12(8)20-10)21-22(18,19)13(15,16)17/h1-6H |
InChI Key |
CULDNXIUUKDQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
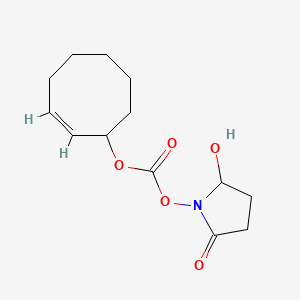
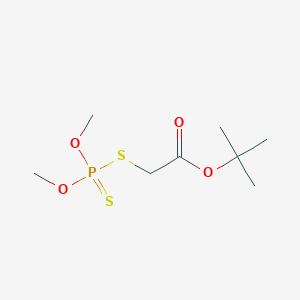
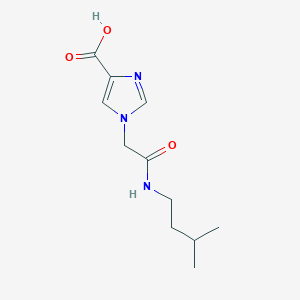
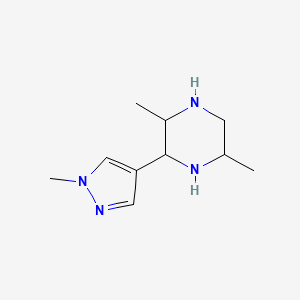
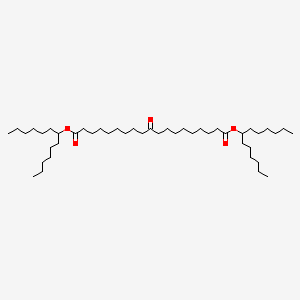
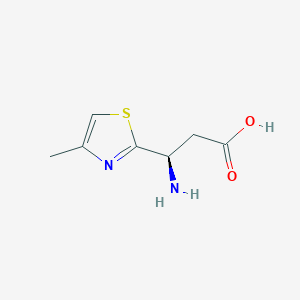
![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
